Zardaverine

Description

ZARDAVERINE is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source

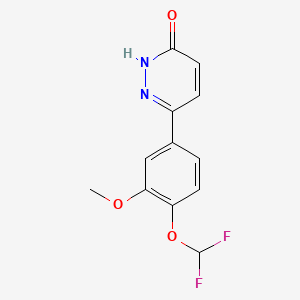

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O3/c1-18-10-6-7(2-4-9(10)19-12(13)14)8-3-5-11(17)16-15-8/h2-6,12H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMQDJPMQIHLPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042559 |

Source

|

| Record name | Zardaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101975-10-4 |

Source

|

| Record name | Zardaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101975-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zardaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101975104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zardaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zardaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZARDAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ358GWH6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zardaverine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Zardaverine. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the compound's mechanism of action, summarizes key quantitative data in structured tables, outlines relevant experimental protocols, and provides visualizations of its signaling pathway and experimental workflows.

Chemical Structure and Properties

Zardaverine is a pyridazinone derivative.[1] Its chemical identity and key physicochemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1H-pyridazin-6-one[1][2] |

| SMILES | COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)OC(F)F[1][2] |

| CAS Number | 101975-10-4[2][3] |

| Chemical Formula | C12H10F2N2O3[2][3] |

| Molecular Weight | 268.22 g/mol [1][2] |

| Purity | ≥98%[3] |

| Appearance | Crystalline solid[4] |

| Solubility | DMSO: 100 mM[4] |

| λmax | 255 nm[4] |

Below is a diagram representing the chemical structure of Zardaverine.

References

Zardaverine's Effect on Intracellular cAMP Levels: A Technical Guide for Researchers

This guide provides an in-depth analysis of Zardaverine, a dual phosphodiesterase (PDE) inhibitor, and its impact on intracellular cyclic adenosine monophosphate (cAMP) levels. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Zardaverine's mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways.

Mechanism of Action: Elevating Intracellular cAMP

Zardaverine functions as a selective inhibitor of two key phosphodiesterase isozymes: PDE3 and PDE4.[1] These enzymes are responsible for the hydrolysis and subsequent degradation of cAMP, a crucial second messenger involved in a myriad of cellular signaling pathways. By inhibiting PDE3 and PDE4, Zardaverine effectively blocks the breakdown of cAMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway. The elevated cAMP levels ultimately result in various physiological responses, including smooth muscle relaxation and modulation of inflammatory processes.[2]

Caption: Zardaverine's core mechanism of action.

Quantitative Data: Potency and Efficacy

The inhibitory potency of Zardaverine is quantified by its half-maximal inhibitory concentration (IC50) against PDE isozymes. While Zardaverine has been shown to dose-dependently increase intracellular cAMP levels, specific half-maximal effective concentration (EC50) values for this effect are not consistently reported in the literature.[3]

| Parameter | Value (µM) | Tissue/Cell Type | Reference |

| PDE3 IC50 | 0.58 | Human Platelets | [1] |

| PDE4 IC50 | 0.17 | Human Polymorphonuclear (PMN) cells | [1] |

| PDE4 IC50 | 0.79 | Canine Trachea | [1] |

Experimental Protocols

Protocol for Measuring Intracellular cAMP Levels (Competitive Binding Radioassay)

This protocol outlines a non-kit-based method for quantifying intracellular cAMP using a competitive binding radioassay, a common and sensitive technique.

Principle: This assay is based on the competition between unlabeled cAMP from a sample and a fixed amount of radiolabeled ([³H]cAMP) for a limited number of binding sites on a cAMP-binding protein (such as PKA). The amount of radioactivity bound to the protein is inversely proportional to the concentration of cAMP in the sample.

Materials:

-

Cell culture of interest

-

Zardaverine or other test compounds

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during sample preparation

-

[³H]cAMP (Tritiated cAMP)

-

cAMP binding protein (e.g., purified PKA regulatory subunit)

-

Standard cAMP solutions of known concentrations

-

Lysis buffer (e.g., 0.1 M HCl or 5% trichloroacetic acid)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

-

Activated charcoal or anion exchange resin (e.g., Dowex)

Methodology:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of Zardaverine for a specified duration. Include appropriate vehicle controls.

-

Cell Lysis: Terminate the experiment by aspirating the media and lysing the cells with ice-cold lysis buffer (e.g., 0.1 M HCl). This step also inactivates phosphodiesterases.

-

Sample Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris. Collect the supernatant containing the intracellular cAMP.

-

Assay Reaction: In a new set of tubes, add the assay buffer, a fixed amount of [³H]cAMP, and the cAMP binding protein.

-

Competition: Add a defined volume of the cell lysate supernatant or the standard cAMP solutions to the assay reaction tubes.

-

Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time (e.g., 2-4 hours) to reach binding equilibrium.

-

Separation of Bound and Free cAMP: Add activated charcoal or an anion exchange resin slurry to each tube.[4] This will adsorb the free, unbound [³H]cAMP. Centrifuge the tubes to pellet the adsorbent.

-

Quantification: Carefully transfer the supernatant, containing the protein-bound [³H]cAMP, into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Create a standard curve by plotting the radioactivity of the standards against their known concentrations. Use this curve to determine the cAMP concentration in the unknown samples.

Caption: A simplified workflow for the cAMP radioassay.

Protocol for Phosphodiesterase (PDE) Inhibition Assay (Two-Step Radioassay)

This protocol details a method to determine the inhibitory activity of compounds like Zardaverine on specific PDE isozymes.[4]

Principle: This two-step enzymatic assay first measures the conversion of radiolabeled cAMP ([³H]cAMP) to [³H]5'-AMP by a PDE enzyme. In the second step, snake venom 5'-nucleotidase is added to convert the [³H]5'-AMP into radiolabeled adenosine ([³H]adenosine). An anion exchange resin is then used to separate the negatively charged, unreacted [³H]cAMP from the neutral [³H]adenosine. The amount of radioactivity in the adenosine fraction is directly proportional to the PDE activity.

Materials:

-

Purified PDE isozymes (e.g., PDE3, PDE4)

-

Zardaverine or other test inhibitors

-

[³H]cAMP

-

Unlabeled cAMP

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)[4]

-

Snake venom 5'-nucleotidase

-

Anion exchange resin (e.g., Dowex 1x8-400)[4]

-

Stop solution (e.g., heat inactivation)

-

Scintillation cocktail and counter

Methodology:

-

Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, purified PDE enzyme, and varying concentrations of Zardaverine (or vehicle control).

-

Initiation: Start the reaction by adding the substrate solution, which contains a mixture of unlabeled cAMP and [³H]cAMP.[4]

-

First Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes) to allow for the enzymatic conversion of cAMP to 5'-AMP.

-

Termination of PDE Reaction: Stop the PDE reaction by boiling the samples (e.g., 100°C for 2 minutes).[4] Cool the samples on ice.

-

Second Enzymatic Step: Add snake venom 5'-nucleotidase to each sample to convert the newly formed [³H]5'-AMP to [³H]adenosine.

-

Second Incubation: Incubate the samples again at 30°C for a shorter period (e.g., 10 minutes).[4]

-

Separation: Add a slurry of the anion exchange resin to each tube. The resin will bind the negatively charged unreacted [³H]cAMP, while the neutral [³H]adenosine remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the percentage of PDE activity at each Zardaverine concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Downstream Signaling Pathway

The primary downstream effector of the increased intracellular cAMP concentration caused by Zardaverine is Protein Kinase A (PKA). The binding of cAMP to the regulatory subunits of PKA releases the catalytic subunits, which are then free to phosphorylate a wide array of substrate proteins on serine and threonine residues. This phosphorylation cascade modulates the activity of numerous proteins, leading to the ultimate cellular response, such as the relaxation of airway smooth muscle or the suppression of inflammatory cell activation.

Caption: The Zardaverine-cAMP-PKA signaling cascade.

References

- 1. Zardaverine as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The specific type III and IV phosphodiesterase inhibitor zardaverine suppresses formation of tumor necrosis factor by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

Zardaverine: A Technical Whitepaper on its Therapeutic Potential in Asthma and COPD

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zardaverine, a pyridazinone derivative, is a selective dual inhibitor of phosphodiesterase (PDE) isoenzymes 3 and 4. This unique pharmacological profile confers both potent bronchodilatory and anti-inflammatory properties, positioning it as a molecule of interest for the treatment of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This document provides an in-depth technical overview of zardaverine, summarizing its mechanism of action, preclinical efficacy, and clinical trial data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Asthma and COPD are chronic inflammatory diseases of the airways characterized by airflow limitation and respiratory symptoms. The underlying pathophysiology involves complex interactions between airway smooth muscle constriction, chronic inflammation, and structural remodeling. Phosphodiesterases, a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are key regulators of these processes. By inhibiting specific PDE isoenzymes, it is possible to increase intracellular cAMP levels, leading to bronchodilation and suppression of inflammatory responses.

Zardaverine has been identified as a selective inhibitor of PDE3 and PDE4, two isoenzymes highly expressed in airway smooth muscle and inflammatory cells, respectively. This dual-inhibition profile suggests a synergistic therapeutic effect, addressing both bronchoconstriction and inflammation, the core components of asthma and COPD.

Mechanism of Action

Zardaverine exerts its therapeutic effects by competitively inhibiting the catalytic activity of PDE3 and PDE4. This leads to an accumulation of intracellular cAMP in key target cells.

-

In Airway Smooth Muscle Cells: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to the sequestration of intracellular calcium and a decrease in myosin light chain kinase activity. The net effect is the relaxation of airway smooth muscle and subsequent bronchodilation.

-

In Inflammatory Cells: In cells such as mast cells, eosinophils, neutrophils, and T-lymphocytes, elevated cAMP levels suppress their activation, degranulation, and the release of pro-inflammatory mediators, including cytokines and chemokines. This dampens the inflammatory cascade that drives airway hyperresponsiveness and tissue damage.

The dual inhibition of PDE3 and PDE4 is thought to offer a broader therapeutic window compared to selective inhibitors of a single isoenzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of zardaverine.

Table 1: In Vitro Inhibitory Activity of Zardaverine

| PDE Isoenzyme | Tissue Source | IC50 (µM) | Reference |

| PDE III | Human Platelets | 0.58 | [1] |

| PDE IV | Canine Trachea | 0.79 | [1] |

| PDE IV | Human Polymorphonuclear (PMN) cells | 0.17 | [1] |

| PDE I, II, V | Various | > 100 | [1] |

Table 2: Preclinical Efficacy of Zardaverine in Animal Models

| Animal Model | Intervention | Key Findings | Reference |

| Anesthetized Wistar Rats | Oral Zardaverine (30 µmol/kg) | 23% decrease in lung resistance; 43% increase in dynamic compliance. | [2][3] |

| Anesthetized Wistar Rats (Acetylcholine Challenge) | Oral Zardaverine (10 µmol/kg) | 37% lower resistance and 85% higher compliance compared to control. Over 30 times more potent than theophylline. | [2][3] |

| Sensitized Guinea Pigs (Allergen Challenge) | Oral Zardaverine (30 µM/kg) | Prevented bronchial eosinophilia and neutrophilia, with potency similar to dexamethasone. | [1] |

Table 3: Clinical Efficacy of Inhaled Zardaverine in Asthma Patients

| Study | Patient Population | Dose | Key Findings | Reference |

| Brunnée et al., 1992 | 12 patients with reversible bronchial obstruction | 6 mg (total dose, inhaled) | Significant increase in sGaw and FEV1 during the first hour. Maximum mean difference in FEV1 of 0.3 L (12%) compared to placebo. | [4][5] |

Table 4: Clinical Efficacy of Inhaled Zardaverine in Patients with Chronic Airflow Obstruction

| Study | Patient Population | Dose | Key Findings | Reference |

| Ukena et al., 1995 | 10 patients with partially reversible chronic airflow obstruction | Single doses of 1.5 mg, 3.0 mg, or 6.0 mg (inhaled) | No significant improvement in airway function (spirometry over 4 hours) compared to placebo. | [6] |

Experimental Protocols

In Vitro PDE Inhibition Assay

-

Objective: To determine the IC50 values of zardaverine for different PDE isoenzymes.

-

Methodology:

-

PDE isoenzymes were isolated from various tissues (e.g., human platelets, canine trachea, human PMN cells) using chromatography on Q-sepharose.[1]

-

The enzymatic activity of each PDE isoenzyme was assayed in the presence of varying concentrations of zardaverine.

-

The concentration of zardaverine that produced 50% inhibition of the enzyme activity (IC50) was calculated.[1]

-

Preclinical Bronchodilation and Bronchoprotection in Rats

-

Objective: To evaluate the bronchodilatory and bronchoprotective effects of zardaverine in comparison to theophylline.

-

Methodology:

-

Zardaverine (3, 10, 30 µmol/kg) or theophylline (30, 100, 300 µmol/kg) was administered orally in a 4% Methocel/0.9% saline solution.[2][3]

-

Respiratory function parameters (lung resistance, dynamic compliance) were measured using whole-body plethysmography 20 minutes after administration.[2][3]

-

For the bronchoprotection assessment, an acetylcholine challenge was performed, and the changes in lung resistance and compliance were measured.[2][3]

-

Clinical Trial in Asthma Patients (Brunnée et al., 1992)

-

Objective: To investigate the acute bronchodilatory effects of inhaled zardaverine in patients with asthma.

-

Participants: 12 patients with reversible bronchial obstruction (FEV1 increase of at least 15% after 200 µg salbutamol).[4][5]

-

Intervention: Four puffs of either zardaverine (total dose 6 mg) or placebo were inhaled at 15-minute intervals.[4][5]

-

Outcome Measures: Specific airway conductance (sGaw) and Forced Expiratory Volume in one second (FEV1) were measured by body plethysmography at regular intervals for up to 240 minutes after the last puff.[4][5]

Clinical Trial in Patients with Chronic Airflow Obstruction (Ukena et al., 1995)

-

Objective: To study the efficacy and safety of inhaled zardaverine in patients with chronic airflow obstruction.

-

Study Design: A double-blind, randomized, five-period change-over study.[6]

-

Participants: 10 patients with partially reversible chronic airflow obstruction.[6]

-

Intervention: Single doses of zardaverine (1.5 mg, 3.0 mg, or 6.0 mg), salbutamol (0.3 mg), and placebo were administered by a metered-dose inhaler on separate days.[6]

-

Outcome Measures: Airway function was evaluated by spirometry over a time period of 4 hours.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to zardaverine's mechanism of action and evaluation.

Discussion and Future Directions

The preclinical data for zardaverine are promising, demonstrating potent bronchodilatory and anti-inflammatory effects, in some cases superior to the non-selective PDE inhibitor theophylline.[2][3] The dual PDE3/PDE4 inhibition appears to be a viable strategy for targeting both smooth muscle relaxation and inflammation in airway diseases.

The clinical findings, however, are mixed. In patients with asthma, inhaled zardaverine showed a modest and short-lasting bronchodilatory effect.[4][5] Conversely, in a study with patients having chronic airflow obstruction, zardaverine did not produce a significant improvement in lung function.[6] It is important to note that the clinical development of zardaverine was terminated in 1991 due to its fast elimination.[7]

Despite its discontinuation, zardaverine remains a valuable pharmacological tool for understanding the roles of PDE3 and PDE4 in respiratory diseases. The challenges encountered with zardaverine, such as its pharmacokinetic profile, provide important lessons for the development of future dual PDE3/PDE4 inhibitors. Further research could focus on developing analogs of zardaverine with improved pharmacokinetic properties or exploring novel delivery systems to enhance its therapeutic efficacy. The differential response observed between asthma and COPD patients also warrants further investigation to identify patient populations that may benefit most from this therapeutic approach.

Conclusion

Zardaverine is a selective dual PDE3/PDE4 inhibitor with demonstrated preclinical efficacy as a bronchodilator and anti-inflammatory agent. While clinical trials have shown mixed results and its development was halted, the data generated from studies on zardaverine provide a strong rationale for the continued exploration of dual PDE3/PDE4 inhibitors for the treatment of asthma and COPD. The detailed data and protocols presented in this whitepaper serve as a valuable resource for researchers and drug development professionals working to advance the next generation of therapies for obstructive airway diseases.

References

- 1. Zardaverine: a cyclic AMP specific PDE III/IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative investigation of the effects of zardaverine and theophylline on pulmonary function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effects of the mixed phosphodiesterase III/IV inhibitor, zardaverine, on airway function in patients with chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The specific type III and IV phosphodiesterase inhibitor zardaverine suppresses formation of tumor necrosis factor by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Zardaverine's Role in Inducing G0/G1 Phase Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zardaverine, a dual-selective phosphodiesterase (PDE) 3 and 4 inhibitor, has demonstrated potent antitumor activity in specific cancer cell lines, notably hepatocellular carcinoma (HCC).[1][2] This activity is characterized by the induction of cell cycle arrest at the G0/G1 phase, a critical checkpoint for cell proliferation.[1][3] Interestingly, the anticancer effects of zardaverine appear to be independent of its PDE inhibitory function, suggesting a novel mechanism of action.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying zardaverine-induced G0/G1 arrest, supported by quantitative data and detailed experimental protocols.

Introduction to Zardaverine and Cell Cycle Control

Zardaverine was initially developed as a phosphodiesterase inhibitor for the treatment of inflammatory conditions and respiratory diseases.[4][5] PDEs are enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes.[6] While zardaverine effectively inhibits PDE3 and PDE4, its selective and potent anti-proliferative effects against certain cancer cells have unveiled a distinct and compelling therapeutic potential.[1][7]

The cell cycle is a tightly regulated process that governs cell division and proliferation. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The G0 phase represents a quiescent state where cells have exited the cell cycle. The transition from G1 to S phase is a critical commitment point, regulated by a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).[1][8] Dysregulation of this checkpoint is a hallmark of cancer, leading to uncontrolled cell growth.

Mechanism of Zardaverine-Induced G0/G1 Arrest

Studies have shown that zardaverine's antitumor activity is not shared by other PDE inhibitors, indicating a mechanism independent of cAMP elevation.[1][2] The primary mechanism of zardaverine's anti-proliferative effect is the induction of G0/G1 phase cell cycle arrest in sensitive cancer cells.[1][3] This is achieved through the modulation of key regulatory proteins in the cell cycle machinery.

Downregulation of G1/S Cyclins and CDKs

Zardaverine treatment in sensitive HCC cells leads to a dose-dependent decrease in the protein levels of several key cell cycle regulators. Specifically, the expression of Cyclin A, Cyclin E, CDK2, CDK4, and CDK6 is significantly suppressed.[1][2] These proteins are essential for the progression from the G1 to the S phase of the cell cycle.[8][9]

-

Cyclin D-CDK4/6 complexes are among the first to be activated in G1 and are responsible for the initial phosphorylation of the retinoblastoma protein (Rb).[8][10]

-

Cyclin E-CDK2 complexes further phosphorylate Rb, leading to its complete inactivation and the release of the E2F transcription factor, which drives the expression of genes required for DNA synthesis.[1]

-

Cyclin A-CDK2 is subsequently activated and is crucial for the initiation and progression of DNA replication in the S phase.

By downregulating these critical cyclins and CDKs, zardaverine effectively erects a roadblock at the G1/S transition, preventing cancer cells from entering the DNA synthesis phase and thereby halting their proliferation.

Upregulation of CDK Inhibitors

In conjunction with the downregulation of cyclins and CDKs, zardaverine treatment leads to an upregulation of the CDK inhibitor p21 (also known as Cip1).[1][2] p21 is a broad-acting CKI that can inhibit the activity of both Cyclin E-CDK2 and Cyclin D-CDK4/6 complexes.[11][12] The increased expression of p21 further reinforces the G0/G1 arrest by directly inhibiting the kinases that drive the G1/S transition.[13] The role of another key CKI, p27 (Kip1), in zardaverine's mechanism has also been investigated in the context of cell cycle arrest.[11][14][15]

Modulation of the Retinoblastoma (Rb) Pathway

The retinoblastoma protein is a key tumor suppressor that acts as a gatekeeper for the G1/S transition.[9] Zardaverine has been shown to decrease the total protein level of Rb and suppress its phosphorylation at Ser780 in sensitive cells.[1] Hypophosphorylated Rb remains active and binds to E2F transcription factors, preventing the expression of genes necessary for S phase entry.[10] Interestingly, the sensitivity of HCC cells to zardaverine is inversely related to their basal Rb expression levels, suggesting that Rb signaling is a critical determinant of zardaverine's selective antitumor activity.[1][2]

Quantitative Data on Zardaverine's Efficacy

The anti-proliferative effects of zardaverine have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the impact on cell cycle distribution provide a clear picture of its potency and mechanism.

IC50 Values of Zardaverine in Cancer Cell Lines

The following table summarizes the IC50 values of zardaverine in a panel of human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) | Sensitivity |

| Bel-7402 | Hepatocellular Carcinoma | 36.6 | Sensitive |

| Bel-7404 | Hepatocellular Carcinoma | Not specified | Sensitive |

| QGY-7701 | Hepatocellular Carcinoma | Not specified | Sensitive |

| SMMC-7721 | Hepatocellular Carcinoma | 288.0 | Sensitive |

| SNU-739 | Hepatocellular Carcinoma | > 30,000 | Resistant |

| HCT 116 | Colon Cancer | > 30,000 | Resistant |

| Other 15 lines | Various Cancers | > 30,000 | Resistant |

| Data sourced from a study on the antitumor activity of zardaverine.[1] |

Effect of Zardaverine on Cell Cycle Distribution

Flow cytometry analysis reveals a significant accumulation of sensitive cells in the G0/G1 phase following zardaverine treatment.

| Cell Line | Treatment (0.1 µM Zardaverine for 24h) | % G0/G1 | % S | % G2/M |

| Bel-7402 | Vehicle | 58.2 | 28.5 | 13.3 |

| Zardaverine | 75.1 | 12.3 | 12.6 | |

| SMMC-7721 | Vehicle | 55.4 | 31.2 | 13.4 |

| Zardaverine | 72.8 | 15.6 | 11.6 | |

| Bel-7404 | Vehicle | 54.1 | 32.8 | 13.1 |

| Zardaverine | 70.2 | 18.3 | 11.5 | |

| QGY-7701 | Vehicle | 57.9 | 29.1 | 13.0 |

| Zardaverine | 73.5 | 14.7 | 11.8 | |

| Data represents the mean percentage of cells in each phase from three independent experiments.[1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to elucidate the mechanism of zardaverine-induced G0/G1 arrest.

Cell Lines and Culture

-

Cell Lines: Zardaverine-sensitive HCC cell lines (Bel-7402, Bel-7404, QGY-7701, SMMC-7721) and resistant cell lines (e.g., SNU-739, HCT 116) are utilized.[1]

-

Culture Conditions: Cells are cultured in RPMI 1640 medium (for HCC lines) or other appropriate media, supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

Cell Proliferation Assay (Sulforhodamine B Assay)

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of zardaverine for 72 hours.

-

Fix the cells with 10% trichloroacetic acid (TCA).

-

Stain the cells with 0.4% sulforhodamine B (SRB) solution.

-

Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm to determine cell viability.

-

Calculate IC50 values using a non-linear regression analysis.[1]

Cell Cycle Analysis (Flow Cytometry)

-

Treat cells with zardaverine or vehicle control for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Deconvolute the resulting DNA histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle.[1][16][17]

Western Blotting

-

Treat cells with zardaverine for the specified duration.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin A, Cyclin E, CDK2, CDK4, CDK6, p21, Rb, phospho-Rb) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]

Signaling Pathways and Visualizations

To visually represent the complex interactions involved in zardaverine-induced G0/G1 arrest, the following diagrams have been generated using the DOT language.

References

- 1. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase 3/4 inhibitor zardaverine exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Zardaverine causes G0/G1 phase cell cycle arrest of sensitive cells. - Public Library of Science - Figshare [plos.figshare.com]

- 4. Zardaverine: a cyclic AMP specific PDE III/IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zardaverine as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent PDE4 inhibitor activates AMPK and Sirt1 to induce mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cytotoxicity of Zardaverine in Embryonal Rhabdomyosarcoma from a Costello Syndrome Patient [frontiersin.org]

- 8. CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK inhibitors, p21(Cip1) and p27(Kip1), participate in cell cycle exit of mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p27 Allosterically Activates Cyclin-Dependent Kinase 4 and Antagonizes Palbociclib Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of G0/G1 cell-cycle arrest and apoptosis induced by terfenadine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

In-Depth Pharmacological Profile of Zardaverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zardaverine is a potent and selective dual phosphodiesterase (PDE) 3 and PDE4 inhibitor that has been investigated for its bronchodilator and anti-inflammatory properties, primarily in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). More recently, its pharmacological profile has expanded to include significant anti-cancer activity, particularly against hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the pharmacological properties of Zardaverine, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and development.

Mechanism of Action

Zardaverine's primary mechanism of action is the selective inhibition of phosphodiesterase isozymes PDE3 and PDE4. These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting PDE3 and PDE4, Zardaverine leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This elevation in cAMP levels is central to the diverse pharmacological effects of Zardaverine.

The inhibition of PDE3, the cyclic GMP-inhibitable PDE, contributes to its positive inotropic action on heart muscle and inhibition of platelet aggregation. The inhibition of PDE4, the rolipram-inhibitable PDE, is primarily responsible for its bronchodilator and anti-inflammatory effects.

Interestingly, recent studies have revealed that the potent and selective antitumor activity of Zardaverine against certain hepatocellular carcinoma cells is independent of its PDE3/4 inhibitory activity and the subsequent increase in intracellular cAMP levels.[1] This suggests an alternative, yet to be fully elucidated, mechanism of action in the context of cancer.

Signaling Pathways

The inhibition of PDE3 and PDE4 by Zardaverine directly impacts the cAMP signaling cascade. The following diagram illustrates this pathway.

Pharmacodynamics

Zardaverine exhibits a range of pharmacodynamic effects, primarily stemming from its PDE inhibitory activity.

Phosphodiesterase Inhibition

Zardaverine is a selective inhibitor of PDE3 and PDE4 isozymes. It shows significantly less activity against other PDE families such as PDE1, PDE2, and PDE5.

| Enzyme Target | Tissue/Cell Source | IC50 (µM) | Reference |

| PDE3 | Human Platelets | 0.58 | [2] |

| PDE4 | Canine Trachea | 0.79 | [2] |

| Human Polymorphonuclear (PMN) cells | 0.17 | [2] | |

| PDE1 | (Calmodulin-stimulated) | >100 | [2] |

| PDE2 | (cGMP-stimulated) | >100 | [2] |

| PDE5 | (cGMP-specific) | >100 | [2] |

Cellular Effects

The elevation of intracellular cAMP by Zardaverine leads to various cellular responses:

-

Bronchodilation: Zardaverine has been shown to be a potent bronchodilator in both in vivo and in vitro studies.

-

Anti-inflammatory Effects: It inhibits the zymosan-induced superoxide anion generation in human polymorphonuclear cells with an IC50 of 0.40 µM.[2] This effect is synergistically increased by activators of adenylyl cyclase.

-

Inhibition of Platelet Aggregation: Zardaverine inhibits ADP-induced aggregation of human platelets with an IC50 of 1.6 µM.[2]

-

Positive Inotropic Action: It exerts a positive inotropic action on heart muscle in vitro.

-

Antitumor Activity: Zardaverine has demonstrated potent and selective antitumor activity against certain hepatocellular carcinoma (HCC) cell lines by inducing G0/G1 phase cell cycle arrest.[1] This activity appears to be independent of its PDE inhibitory effects.[1]

| Cell Line (HCC) | IC50 (nM) for Proliferation Inhibition | Reference |

| Bel-7402 | 36.6 | [1] |

| Bel-7404 | Not specified | [1] |

| QGY-7701 | Not specified | [1] |

| SMMC-7721 | 288.0 | [1] |

Pharmacokinetics

For comparison, a study on another oral PDE4 inhibitor, V11294A, in healthy volunteers provides an example of pharmacokinetic parameters for this class of drugs. Following a single 300 mg oral dose of V11294A, the peak plasma concentration (Cmax) was reached at approximately 3 hours (Tmax), and the terminal elimination half-life was 9.66 hours.[3] It is important to note that these values are not directly transferable to Zardaverine.

Clinical Trials

Zardaverine has been evaluated in Phase II clinical trials for respiratory conditions.

-

Chronic Airflow Obstruction: A double-blind, randomized, five-period change-over study in 10 patients with partially reversible chronic airflow obstruction investigated inhaled Zardaverine at single doses of 1.5 mg, 3.0 mg, and 6.0 mg.[4] In contrast to the significant bronchodilation induced by salbutamol, Zardaverine did not improve airway function in these patients, although no unwanted effects were observed.[4]

Experimental Protocols

Phosphodiesterase (PDE) Isozyme Separation and Inhibition Assay

Objective: To separate PDE isozymes from tissue homogenates and determine the inhibitory effect of Zardaverine.

Methodology based on Schudt et al. (1991): [2]

Workflow Diagram:

Protocol:

-

Tissue Homogenization: Homogenize the desired tissue (e.g., human platelets, canine trachea) in an appropriate buffer.

-

Supernatant Preparation: Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to obtain a supernatant containing the soluble PDE isozymes.

-

Anion-Exchange Chromatography:

-

Equilibrate a Q-Sepharose Fast Flow column with a starting buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2, 1 mM DTT, and 50 µM PMSF).

-

Load the supernatant onto the column.

-

Wash the column with the starting buffer to remove unbound proteins.

-

Elute the bound PDE isozymes using a linear gradient of NaCl (e.g., 0-1 M) in the starting buffer.

-

-

Fraction Collection: Collect fractions throughout the elution process.

-

PDE Activity Assay:

-

Assay each fraction for PDE activity using a standard method, such as a two-step radioisotope procedure. This typically involves incubating the enzyme fraction with radiolabeled cAMP and then separating the resulting radiolabeled 5'-AMP from the unhydrolyzed cAMP.

-

To determine the inhibitory effect of Zardaverine, perform the assay in the presence of varying concentrations of the compound.

-

-

IC50 Determination: Calculate the IC50 value, the concentration of Zardaverine that causes 50% inhibition of the specific PDE isozyme activity, from the dose-response curves.

Zymosan-Induced Superoxide Generation in Human Polymorphonuclear (PMN) Cells

Objective: To measure the effect of Zardaverine on superoxide production by activated neutrophils.

Methodology based on Schudt et al. (1991): [2]

Protocol:

-

PMN Cell Isolation: Isolate PMN cells from fresh human blood using standard techniques such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Cell Incubation: Pre-incubate the isolated PMN cells with various concentrations of Zardaverine or vehicle control in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Stimulation: Stimulate the cells with opsonized zymosan. Zymosan is typically opsonized by incubation with fresh human serum.

-

Superoxide Detection: Measure the production of superoxide anions. A common method is the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

-

Add cytochrome c to the cell suspension.

-

After a defined incubation period at 37°C, centrifuge the samples to pellet the cells.

-

Measure the absorbance of the supernatant at 550 nm to quantify the amount of reduced cytochrome c.

-

Run parallel experiments in the presence of SOD to confirm that the reduction of cytochrome c is due to superoxide.

-

-

IC50 Calculation: Determine the IC50 value for the inhibition of superoxide generation from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of Zardaverine on the cell cycle distribution of cancer cells.

Methodology based on Sun et al. (2014): [1]

Protocol:

-

Cell Culture and Treatment: Culture the desired cancer cell line (e.g., Bel-7402) in appropriate media. Treat the cells with different concentrations of Zardaverine or vehicle for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C at this stage.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to degrade RNA and ensure specific DNA staining.[5][6][7][8]

-

Incubate in the dark at room temperature for at least 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Generate a histogram of DNA content (fluorescence intensity) versus cell count.

-

-

Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase would indicate a cell cycle arrest at this stage.

Structure-Activity Relationship (SAR)

The chemical structure of Zardaverine is 6-(4-(difluoromethoxy)-3-methoxyphenyl)pyridazin-3(2H)-one.[9] Studies on pyridazinone derivatives have provided some insights into the structure-activity relationships for PDE inhibition.

For PDE4 inhibition, the introduction of a hydrophobic substituent at the N(2) position of the pyridazinone ring and a methoxy group at the C-7' position of a linked pyrazolopyridine ring can strongly promote activity.[6][7] The pyridazinone lactam functionality is considered a critical determinant for PDE3-inhibitory activity, with the nitrogen preferably being unsubstituted.[6][7]

Further research on specific analogs of Zardaverine is needed to fully delineate the structural requirements for its dual PDE3/4 inhibitory activity and its independent anti-cancer effects.

Synthesis

The synthesis of Zardaverine and its derivatives has been reported in the literature.[10] A general synthetic route for pyridazinone derivatives often involves the condensation of a diketone with a hydrazine derivative. For Zardaverine specifically, the synthesis would involve the construction of the pyridazinone ring and the incorporation of the 4-(difluoromethoxy)-3-methoxyphenyl moiety.

Logical Relationship for Synthesis:

Conclusion

Zardaverine is a well-characterized dual PDE3/PDE4 inhibitor with demonstrated bronchodilator and anti-inflammatory effects. Its rapid elimination, however, has limited its clinical development for respiratory diseases. The discovery of its potent and selective anti-cancer activity, which appears to be independent of its PDE inhibitory function, has opened new avenues for research and potential therapeutic applications. Further investigation into its alternative mechanism of action in cancer cells and a more detailed characterization of its human pharmacokinetic profile are warranted to fully explore its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this endeavor.

References

- 1. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zardaverine as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic profile following oral administration of the phosphodiesterase (PDE)4 inhibitor V11294A in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the mixed phosphodiesterase III/IV inhibitor, zardaverine, on airway function in patients with chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Zardaverine In Vitro Cell-Based Assay Protocols: Application Notes

References

- 1. Zardaverine: a cyclic AMP specific PDE III/IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zardaverine as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The specific type III and IV phosphodiesterase inhibitor zardaverine suppresses formation of tumor necrosis factor by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE-Glo™ Phosphodiesterase Assay Protocol [nld.promega.com]

- 11. content.abcam.com [content.abcam.com]

- 12. promega.com [promega.com]

- 13. researchgate.net [researchgate.net]

- 14. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. novamedline.com [novamedline.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

Zardaverine for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zardaverine is a dual-selective inhibitor of phosphodiesterase (PDE) type III and IV isozymes, exhibiting a range of pharmacological effects, including bronchodilatory, anti-inflammatory, and, more recently discovered, potent antitumor activities.[1][2] This document provides a comprehensive overview of the recommended dosages and protocols for Zardaverine in in vivo animal studies, based on existing research. It aims to guide researchers in designing experiments to investigate its therapeutic potential. The information presented here covers dosages for anticancer and anti-inflammatory studies, along with detailed experimental procedures and insights into its mechanism of action.

Data Presentation: Recommended Zardaverine Dosage

The following table summarizes the effective dosages of Zardaverine used in various in vivo animal models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.

| Animal Model | Application | Route of Administration | Dosage | Observed Effect | Reference |

| Mice (with human HCC xenografts) | Anticancer | Oral | 60 mg/kg/day | Inhibition of tumor growth | [3] |

| Mice (with human HCC xenografts) | Anticancer | Oral | 200 mg/kg/day | Tumor regression | [3] |

| Rats | Bronchodilation | Oral | 3, 10, 30 µmol/kg | Bronchodilating and bronchoprotective effects, with 10 µmol/kg showing significant bronchoprotection. | [4] |

| Guinea Pigs | Anti-inflammatory | Oral | 30 µmol/kg | Prevention of bronchial eosinophilia and neutrophilia. | [2] |

Signaling Pathways and Mechanism of Action

Zardaverine's primary mechanism of action is the inhibition of PDE3 and PDE4, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP).[1] However, recent studies suggest its antitumor effects in hepatocellular carcinoma may be independent of PDE inhibition and instead related to the regulation of the Retinoblastoma (Rb) protein and cell cycle arrest at the G0/G1 phase.[3][5]

Caption: Zardaverine's dual mechanism of action.

Experimental Protocols

In Vivo Antitumor Activity in a Xenograft Mouse Model

This protocol is adapted from a study investigating the antitumor effects of Zardaverine on human hepatocellular carcinoma (HCC) xenografts in mice.[3]

a. Animal Model:

-

Athymic nude mice (e.g., BALB/c nude mice), 4-6 weeks old.

b. Cell Line and Tumor Implantation:

-

Use a suitable human HCC cell line (e.g., Bel-7402).

-

Subcutaneously inject approximately 5 x 10^6 cells in 100 µL of serum-free medium into the right flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

c. Experimental Groups:

-

Vehicle Control: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium) orally once daily.

-

Zardaverine Treatment (Low Dose): Administer 60 mg/kg Zardaverine orally once daily.

-

Zardaverine Treatment (High Dose): Administer 200 mg/kg Zardaverine orally once daily.

-

Positive Control (Optional): A standard-of-care chemotherapeutic agent for HCC.

d. Drug Preparation and Administration:

-

Prepare a suspension of Zardaverine in the chosen vehicle.

-

Administer the designated treatment orally via gavage for a specified period (e.g., 14-21 consecutive days).

e. Monitoring and Endpoints:

-

Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice to assess toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for cell cycle proteins).

Caption: Workflow for in vivo xenograft study.

Evaluation of Bronchodilatory and Bronchoprotective Effects in Rats

This protocol is based on a study comparing the effects of Zardaverine and theophylline on pulmonary function in rats.[4]

a. Animal Model:

-

Female Wistar rats.

b. Experimental Groups:

-

Vehicle Control: Administer the vehicle (e.g., 4% Methocel/0.9% saline solution) orally.

-

Zardaverine Treatment: Administer Zardaverine orally at doses of 3, 10, and 30 µmol/kg.

-

Positive Control: Administer a known bronchodilator like theophylline.

c. Drug Administration and Measurement:

-

Administer the vehicle or drug orally 20 minutes before measurements.

-

Anesthetize the rats and use whole-body plethysmography to measure respiratory function parameters (e.g., lung resistance, dynamic compliance).

d. Acetylcholine Challenge Test (for bronchoprotective effect):

-

Induce bronchospasm using an acetylcholine challenge.

-

Measure the changes in lung resistance and compliance after treatment with Zardaverine or vehicle to assess its protective effect.

Important Considerations

-

Pharmacokinetics: The oral bioavailability and pharmacokinetic profile of Zardaverine in the specific animal model should be considered when designing the dosing regimen.

-

Toxicity: While the cited studies reported no significant toxicity at the effective doses, it is essential to conduct preliminary dose-ranging studies to determine the maximum tolerated dose in your specific animal model and experimental setup.

-

Vehicle Selection: The choice of vehicle for drug administration should be appropriate for the route of administration and should not have any confounding effects on the experimental outcomes.

This document provides a starting point for researchers interested in utilizing Zardaverine in in vivo studies. The provided protocols and dosage information should be adapted and optimized based on the specific research question and experimental design.

References

- 1. Zardaverine as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zardaverine: a cyclic AMP specific PDE III/IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative investigation of the effects of zardaverine and theophylline on pulmonary function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 3/4 inhibitor zardaverine exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Zardaverine Stock Solutions for Laboratory Use

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zardaverine is a pyridazinone derivative that acts as a selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), mediating various physiological effects, including bronchodilation and anti-inflammatory responses. Recent studies also suggest potential anti-cancer properties, making it a compound of interest in various research fields.[2][4] Accurate and consistent preparation of Zardaverine stock solutions is critical for obtaining reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of Zardaverine solutions for laboratory use.

Physicochemical Properties of Zardaverine

A summary of the key physicochemical properties of Zardaverine is presented below. This information is essential for accurate calculations and handling of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀F₂N₂O₃ | [2][3][5] |

| Molecular Weight | 268.22 g/mol | [3][5] |

| Appearance | Crystalline solid, off-white to yellow | [2][6] |

| Purity (typical) | ≥98% (HPLC) | [5][7] |

| CAS Number | 101975-10-4 | [2][5] |

Recommended Solvents and Concentrations

Zardaverine exhibits good solubility in dimethyl sulfoxide (DMSO). For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.

| Solvent | Maximum Recommended Concentration | Notes |

| DMSO | 100 mM | May require sonication to fully dissolve.[2][6] |

| In vivo formulation 1 | ≥ 2.08 mg/mL (7.75 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |

| In vivo formulation 2 | ≥ 2.08 mg/mL (7.75 mM) | 10% DMSO, 90% Corn Oil.[1] |

Experimental Protocols

Protocol for Preparing a 100 mM Zardaverine Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution for use in most cell-based assays.

Materials:

-

Zardaverine powder (≥98% purity)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile pipette tips

Procedure:

-

Pre-weighing Preparations: Before opening, bring the Zardaverine container to room temperature to prevent condensation of moisture on the powder.

-

Weighing Zardaverine: On a calibrated analytical balance, carefully weigh out the desired amount of Zardaverine powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 26.82 mg of Zardaverine.

-

Calculation:Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight (g/mol) × 1000 (mg/g)

-

Example:0.001 L × 0.1 mol/L × 268.22 g/mol × 1000 mg/g = 26.82 mg

-

-

Dissolving in DMSO: Add the weighed Zardaverine powder to a sterile vial. Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.

-

Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not completely dissolve, use a bath sonicator for 5-10 minutes.[6] Visually inspect the solution against a light source to ensure no particulates are visible.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed tubes.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate cell culture medium or assay buffer immediately before use.

Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the 100 mM Zardaverine stock solution from the freezer and thaw it completely at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment.

-

Formula:V₁ = (C₂ × V₂) / C₁

-

V₁ = Volume of stock solution

-

C₁ = Concentration of stock solution (100 mM)

-

V₂ = Final volume of working solution

-

C₂ = Desired final concentration (e.g., 10 µM)

-

-

Example: To prepare 1 mL of a 10 µM working solution:

-

V₁ = (10 µM × 1 mL) / 100,000 µM = 0.0001 mL = 0.1 µL

-

-

-

Serial Dilution (Recommended): Direct pipetting of very small volumes like 0.1 µL is inaccurate. It is highly recommended to perform one or more intermediate dilutions.

-

Step A (Intermediate Dilution): Prepare a 1 mM intermediate stock by diluting 10 µL of the 100 mM stock into 990 µL of sterile culture medium or buffer. Vortex gently.

-

Step B (Final Dilution): Prepare the 10 µM working solution by diluting 10 µL of the 1 mM intermediate stock into 990 µL of sterile culture medium or buffer.

-

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

Storage and Stability

-

Solid Compound: Store the Zardaverine powder at room temperature in a dry, dark place.[6]

-

DMSO Stock Solution: When stored in properly sealed vials at -20°C or -80°C, the DMSO stock solution is expected to be stable for several months. While specific data for Zardaverine is limited, general studies on compound stability in DMSO suggest that degradation is minimal under these conditions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8][9]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing Zardaverine stock and working solutions.

Signaling Pathway

Zardaverine inhibits PDE3 and PDE4, enzymes that degrade cAMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Zardaverine - Wikipedia [en.wikipedia.org]

- 4. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zardaverine phosphodiesteraseinhibitor 101975-10-4 [sigmaaldrich.com]

- 6. ZARDAVERINE | 101975-10-4 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Proposed HPLC Method for the Quantitative Analysis of Zardaverine

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Zardaverine. As no standardized, publicly available HPLC method for Zardaverine was identified, this application note provides a scientifically-grounded starting point for method development and validation. The proposed reversed-phase HPLC (RP-HPLC) method is based on common analytical practices for phosphodiesterase inhibitors and related small molecules, such as Drotaverine.[1][2] The procedure is designed to be stability-indicating and is intended for use in the analysis of bulk drug substance and pharmaceutical dosage forms.

Introduction

Zardaverine is a phosphodiesterase inhibitor with selectivity for PDE3 and PDE4 isozymes, investigated for its bronchodilator and anti-inflammatory properties, particularly in the context of asthma and chronic obstructive pulmonary disease (COPD).[3] Accurate and precise analytical methods are crucial for the quality control of Zardaverine in active pharmaceutical ingredients (API) and finished products, as well as for supporting pharmacokinetic and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and robustness.[1][4]

This document details a proposed isocratic RP-HPLC method and a comprehensive protocol for its validation according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Proposed Chromatographic Conditions

The proposed method is based on conditions commonly used for other phosphodiesterase inhibitors and structurally similar compounds.[6][7][8][9] A standard C18 column is proposed, as it is effective for separating a wide range of non-polar to moderately polar compounds.[6][8][9]

| Parameter | Proposed Condition |

| HPLC System | Quaternary or Binary Gradient HPLC System with UV/PDA Detector |

| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Run Time | Approximately 10 minutes |

Rationale: The combination of acetonitrile and a phosphate buffer is a common mobile phase for providing good peak shape and resolution for compounds like Zardaverine.[4] A pH of 3.0 ensures the reproducibility of retention times. The detection wavelength of 240 nm is selected as a plausible maximum absorbance wavelength based on the chromophoric structure of Zardaverine and related pyridazinone compounds.

Method Validation Protocol

The proposed method must be validated to ensure its suitability for its intended purpose. Validation should be performed according to ICH guidelines, assessing the parameters outlined in the table below.[1][4][5]

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte peak. Peak purity index > 0.995. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Range | 80% to 120% of the test concentration. |

| Accuracy (% Recovery) | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).[5][7] |

| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |

| Robustness | % RSD ≤ 2.0% after minor variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min, mobile phase composition ±2%). |

Detailed Experimental Protocol

Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Syringe filters (0.45 µm, nylon or PVDF).

-

-

Reagents:

-

Zardaverine reference standard.

-

Acetonitrile (HPLC grade).

-

Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical grade).

-

Orthophosphoric Acid (Analytical grade).

-

Water (HPLC grade or Milli-Q).

-

Preparation of Solutions

-

Phosphate Buffer (0.02 M, pH 3.0):

-

Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

-

Mobile Phase:

-

Mix the filtered phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.

-

Degas the mobile phase by sonication for 15-20 minutes before use.

-

-

Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of Zardaverine reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions for linearity (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Preparation (for a Tablet Dosage Form)

-

Weigh and finely powder no fewer than 20 tablets to obtain a homogenous mixture.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Zardaverine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

The final concentration of this solution will be approximately 100 µg/mL. Further dilutions may be required to bring the concentration within the linear range of the calibration curve.

Chromatographic Procedure

-

Set up the HPLC system according to the conditions specified in the "Proposed Chromatographic Conditions" table.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solutions and sample solutions in sequence.

-

Record the chromatograms and integrate the peak area for Zardaverine.

Data Analysis and Calculations

-

Identification: The Zardaverine peak in the sample chromatogram is identified by comparing its retention time with that of the standard.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Zardaverine in the sample solution from the linear regression equation of the calibration curve.

Visualizations

References

- 1. asianpubs.org [asianpubs.org]

- 2. ir.cnu.edu.tw [ir.cnu.edu.tw]

- 3. Zardaverine | C12H10F2N2O3 | CID 5723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Sensitive liquid chromatography assay with ultraviolet detection for a new phosphodiesterase V inhibitor, DA-8159, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Zardaverine in Bronchodilator Research Models: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zardaverine is a potent, dual-selective inhibitor of phosphodiesterase (PDE) isoenzymes 3 and 4 (PDE3 and PDE4).[1] This dual inhibitory action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates smooth muscle relaxation and anti-inflammatory effects.[2][3] These properties have positioned Zardaverine as a significant tool in the preclinical assessment of bronchodilators for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Although its clinical development was halted due to a short duration of action and dose-limiting side effects, Zardaverine remains a valuable reference compound in both in vitro and in vivo research models to explore the therapeutic potential of dual PDE3/4 inhibition.[4]

This document provides detailed application notes and protocols for the use of Zardaverine in established bronchodilator research models, including data presentation and visualizations of key pathways and workflows.

Mechanism of Action

Zardaverine exerts its bronchodilatory and anti-inflammatory effects by inhibiting the hydrolysis of cAMP. By selectively targeting PDE3 and PDE4, the primary cAMP-metabolizing enzymes in airway smooth muscle and inflammatory cells, Zardaverine leads to an accumulation of intracellular cAMP.[3][5] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle and the suppression of inflammatory cell activation.

References

- 1. d-nb.info [d-nb.info]

- 2. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Bronchodilatory effect of inhaled zardaverine, a phosphodiesterase III and IV inhibitor, in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]